Product packaging for Fast Blue RR Salt(Cat. No.:CAS No. 14726-29-5)

Fast Blue RR Salt

Cat. No.: B088650
CAS No.: 14726-29-5
M. Wt: 491.5 g/mol
InChI Key: GOUXXAVKNQCKBM-UHFFFAOYSA-K
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Description

Fast Blue RR Salt, also known as this compound, is a useful research compound. Its molecular formula is C15H14Cl4N3O3Zn- and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14Cl4N3O3Zn- B088650 Fast Blue RR Salt CAS No. 14726-29-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14726-29-5

Molecular Formula

C15H14Cl4N3O3Zn-

Molecular Weight

491.5 g/mol

IUPAC Name

4-benzamido-2,5-dimethoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/C15H13N3O3.4ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h3-9H,1-2H3;4*1H;/q;;;;;+2/p-3

InChI Key

GOUXXAVKNQCKBM-UHFFFAOYSA-K

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Synonyms

4-benzamido-2,5-dimethoxybenzenediazonium
Fast Blue RR salt

Origin of Product

United States

The Significance of Chromogenic Reagents in Biological Research

Chromogenic reagents are chemical substances that undergo a color change during a chemical reaction. wisdomlib.org This property is of immense value in biological research as it allows for the visual detection and quantification of specific molecules or enzymatic activities within complex biological samples. wisdomlib.org In essence, these reagents act as indicators, transforming a biochemical event into a visible signal. quora.com The principle is straightforward: a colorless or faintly colored substrate is acted upon by a target enzyme, releasing a product that then reacts with the chromogenic reagent to form a brightly colored, often insoluble, precipitate at the site of the reaction. quora.comsmolecule.com This allows researchers to pinpoint the location of the enzyme within a tissue section or on a blot. smolecule.com The intensity of the color can also be used to semi-quantitatively assess the amount of the target molecule present. This rapid and simple method of biomolecular analysis is crucial for both fundamental research and diagnostic applications.

An Overview of Fast Blue Rr Salt As a Diazonium Chromogen

Fast Blue RR Salt, chemically known as 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a prominent member of the diazonium salt family of compounds. vulcanchem.com These salts are characterized by the presence of a diazonium group (-N₂⁺), which is highly reactive and readily participates in coupling reactions. evitachem.com It is this reactivity that forms the basis of this compound's function as a chromogen.

The mechanism of action for this compound primarily involves an azo coupling reaction. vulcanchem.com In a typical application, a substrate such as a naphthol derivative is introduced to a biological sample. nih.gov If the target enzyme is present, it will hydrolyze the substrate, releasing a naphthol compound. vulcanchem.comnih.gov This liberated naphthol then immediately couples with this compound to form a stable, insoluble azo dye. vulcanchem.comsigmaaldrich.com The resulting precipitate is intensely colored, typically appearing blue or black, thereby marking the precise location of the enzymatic activity. smolecule.comnih.gov

PropertyCharacteristic
Chemical Name 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt
CAS Number 14726-29-5
Molecular Formula C₃₀H₂₈Cl₄N₆O₆Zn
Appearance Khaki powder with a green tint
Solubility in Water 1 mg/mL, clear to hazy, yellow-green
Storage Temperature -20°C

This table provides a summary of the key chemical and physical properties of this compound. vulcanchem.comsigmaaldrich.com

Historical Context of Fast Blue Rr Salt Application in Enzyme Detection

Azo Coupling Reaction Mechanisms

The primary mechanism through which this compound functions in biochemical detection systems is the azo coupling reaction. This electrophilic substitution reaction involves the diazonium ion of this compound acting as an electrophile, which attacks an electron-rich coupling partner. In the context of enzyme histochemistry, this coupling partner is typically a naphthol derivative released by enzymatic activity.

This compound is used as a chromogenic indicator in a two-step detection process. The first step is an enzymatic reaction where a specific enzyme hydrolyzes a synthetic substrate to release a reactive molecule. For instance, enzymes such as alkaline phosphatase (ALP) or various esterases are commonly targeted.

In the detection of alkaline phosphatase, a substrate like Naphthol AS-MX phosphate or α-naphthyl phosphate is introduced. The enzyme, if present, cleaves the phosphate group from the substrate, liberating a free naphthol derivative. Similarly, for the detection of esterase activity, a substrate such as naphthyl acetate (B1210297) is used, which is hydrolyzed to release naphthol molecules. The liberated naphthol derivative, being electron-rich, is highly reactive towards the diazonium salt present in the solution. This immediate subsequent reaction is often referred to as a "simultaneous coupling" or "trapping" reaction.

The second step is the chromogenic reaction itself. The enzymatically liberated naphthol derivative rapidly couples with the diazonium cation of this compound. This azo coupling reaction results in the formation of a large, insoluble, and intensely colored azo dye.

The key features of this precipitate are its insolubility and color. The insolubility ensures that the dye precipitates directly at the site of its formation, preventing diffusion and allowing for the sharp, accurate localization of the enzyme within a tissue section or cell preparation. The color of the resulting azo dye, which can range from blue and purple to black or red, provides a clear visual marker of enzyme activity. For example, the reaction involving alkaline phosphatase and Naphthol AS-MX phosphate typically yields a blue or purple precipitate.

Interaction with Naphthol Derivatives Following Enzymatic Hydrolysis

Diazonium Salt Reactivity and Stability Considerations

Arenediazonium salts are known for their high reactivity and inherent instability. Their utility in biochemical assays depends on managing these properties through careful control of reaction conditions and chemical stabilization.

The reactivity and stability of the diazonium group are highly dependent on pH. Azo coupling reactions are pH-sensitive; the coupling with naphthols is typically carried out in a neutral to alkaline medium, which facilitates the electrophilic substitution.

Principles of Chromogen-Enzyme Product Interaction

Electrostatic Interactions in Azo Dye Formation

The most common application of this compound is in enzyme histochemistry for the detection of hydrolytic enzymes, particularly alkaline phosphatase (ALP) and nonspecific esterase. smolecule.com The mechanism is a simultaneous-coupling azo dye method, where the salt's reactivity is centered on an azo coupling reaction. vulcanchem.comresearchgate.net This process begins with the enzymatic hydrolysis of a specific substrate, typically a naphthol derivative like Naphthol AS-MX phosphate or alpha-naphthyl phosphate. scielo.br

The target enzyme (e.g., alkaline phosphatase) cleaves the phosphate group from the substrate, releasing a naphthol compound. vulcanchem.com This liberated naphthol is then immediately available to react with the this compound present in the incubation medium. The core of this reaction is the electrophilic substitution of the diazonium group (-N₂⁺) of the this compound onto the electron-rich aromatic ring of the naphthol.

Electrostatic forces play a crucial role in facilitating this interaction. The diazonium group gives the Fast Blue RR molecule a positive charge. In the case of detecting enzymes like alkaline phosphatase, it has been proposed that the positively charged diazonium moiety is electrostatically attracted to negatively charged groups, such as phosphate groups, on the enzyme surface. smolecule.com This attraction helps to localize the dye near the site of enzyme activity, ensuring that the subsequent coupling reaction is rapid and precise. The interaction between the cationic diazonium salt and the anionic, enzyme-released naphthol derivative leads to the formation of a highly colored, insoluble azo dye precipitate. vulcanchem.com The insolubility of the final product is critical, as it prevents diffusion and ensures sharp localization of the enzyme activity, appearing as a distinct color at the specific cellular or tissue site. vulcanchem.com The color of the precipitate can vary, appearing black in alkaline phosphatase detection and red or blue when identifying esterase activity. vulcanchem.com

Table 1: Azo Coupling Reactions with this compound

Enzyme DetectedSubstrate ExampleEnzymatic ProductFinal ProductPrecipitate Color
Alkaline Phosphatase (ALP)Naphthol AS-MX phosphateNaphthol derivativeInsoluble Azo DyeBlack
Nonspecific EsteraseAlpha-naphthyl acetateNaphthol derivativeInsoluble Azo DyeRed or Blue

Involvement in Oxidation-Reduction Pathways in Specific Assays

Beyond its role in azo coupling, this compound can also participate in oxidation-reduction (redox) reactions, acting as either an electron donor or acceptor depending on the specific assay conditions. smolecule.com A notable example of this is its use in the detection of the enzyme myeloperoxidase (MPO), a biomarker for inflammation and infection. nih.gov

In this application, Fast Blue RR is not used as a coupling agent for a separate substrate but acts as a direct substrate for the oxidative activity of MPO. vulcanchem.comnih.gov Myeloperoxidase, in the presence of hydrogen peroxide, is a potent oxidizing agent. Research has shown that MPO can directly oxidize Fast Blue RR. nih.gov This oxidation reaction results in the formation of a new, distinctly blue-colored product. nih.gov

The mechanism involves the transfer of electrons from the Fast Blue RR molecule to MPO, leading to the substrate's conversion into a colored, oxidized form. This color development serves as a direct indicator of MPO activity. nih.gov Studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have confirmed the consumption of Fast Blue RR during the enzymatic reaction with MPO, validating its role as a substrate in this redox pathway. nih.gov This application has been explored for developing assays to detect wound infections, where MPO levels are typically elevated. vulcanchem.comnih.gov

Table 2: Properties of this compound

PropertyCharacteristic
Synonyms 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, Azoic Diazo No. 24
CAS Number 14726-29-5
Molecular Formula C₁₅H₁₄ClN₃O₃ · 1/2 ZnCl₂
Molecular Weight 387.89 g/mol
Physical Appearance Olive-green or khaki powder
Color Index 37155

Source: vulcanchem.com

Applications of Fast Blue Rr Salt in Neuroscience Research

Retrograde Neuronal Tracing Methodologies

Retrograde tracing is a fundamental technique in neuroscience that allows for the identification of neurons that project from a specific target area to their source cell bodies. mdpi.com This method relies on the uptake of a tracer by axon terminals and its subsequent transport back to the neuron's soma. mdpi.com Fast Blue is a well-established fluorescent dye used for this purpose. labome.compolysciences.com

Uptake by Axon Terminals and Retrograde Axonal Transport

The process of retrograde tracing begins with the introduction of a tracer, such as Fast Blue, into a specific region of the nervous system. mdpi.com The tracer is taken up by the axon terminals of neurons that innervate this region. labome.com This uptake is a critical first step, and the efficiency can vary between different tracers.

Following uptake, the tracer is transported backward along the axon towards the cell body, a process known as retrograde axonal transport. wikipedia.orgnih.gov This transport system is a vital cellular process responsible for moving various molecules and organelles from the axon back to the soma for degradation and recycling. wikipedia.orgnih.gov Retrograde transport is mediated by motor proteins, such as dynein, which move along microtubule tracks within the axon. wikipedia.orgmdpi.com The transport can be categorized as either fast or slow, with vesicular cargoes typically moving at a faster rate. wikipedia.org

Staining of Neuronal Cell Bodies for Pathway Mapping

Upon reaching the neuronal cell body, Fast Blue accumulates, allowing for the visualization of the labeled neurons. labome.com The dye's fluorescence makes it readily detectable using microscopy techniques. polysciences.com This staining of the soma provides a clear indication that the labeled neuron projects to the site of the tracer injection. By identifying the locations of these labeled cell bodies, researchers can effectively map the neuronal pathways that connect different regions of the nervous system. chemimpex.com

One of the key advantages of Fast Blue is its persistence within the labeled neurons for extended periods, making it suitable for long-term studies. nih.govnih.gov This stability allows for detailed and prolonged examination of neural circuits. nih.gov

Analysis of Neural Connectivity and Functional Organization of the Nervous System

The ability to map neural pathways with retrograde tracers like Fast Blue is fundamental to understanding the connectivity and functional organization of the nervous system. chemimpex.com By systematically injecting the tracer into various brain or spinal cord regions, researchers can construct detailed wiring diagrams, revealing how different neuronal populations are interconnected.

Identification of Origins of Specific Neural Inputs (e.g., Sensory and Motor Pathways)

A significant application of Fast Blue RR Salt is in the precise identification of the origins of specific neural inputs to a given area. ontosight.ai This is particularly valuable for dissecting complex circuits like sensory and motor pathways.

For example, to identify the neurons that provide sensory input to a specific part of the lung, researchers can administer Fast Blue to that area. physiology.org The tracer will be taken up by the sensory nerve endings and transported back to the cell bodies of the sensory neurons in the corresponding ganglia. physiology.org This allows for the precise localization and characterization of the neurons that innervate that specific region of the lung. physiology.orgnih.gov

Similarly, in the motor system, injecting Fast Blue into a muscle allows for the identification of the motor neurons in the spinal cord or brainstem that control that muscle. mdpi.com This has been instrumental in studies of motor control and in understanding the effects of nerve injury and regeneration. mdpi.com For instance, a study investigating dopaminergic projections to the primary motor cortex (M1) used Fast Blue to reveal the ventral tegmental area (VTA) as a primary source of these projections. jneurosci.org

The table below summarizes findings from a study that used Fast Blue to trace dopaminergic projections to the M1 forelimb area in rats.

TracerInjection SiteLabeled RegionNumber of Double-Labeled Neurons (ipsilateral)Percentage of TH-positive cells
Fast BlueM1 Forelimb AreaVentral Tegmental Area (VTA)630 ± 1065.4%
Fast BlueM1 Forelimb AreaSubstantia Nigra (SN)125 ± 221.2%
Data from a study on dopaminergic projections to the primary motor cortex. jneurosci.org

This detailed anatomical information is essential for building accurate models of neural circuits and for understanding the functional roles of different neuronal populations in health and disease.

Applications of Fast Blue Rr Salt in Quantitative Biochemical Assays and Colorimetric Analysis

Spectrophotometric Determination of Enzyme Activity

Fast Blue RR Salt is integral to spectrophotometric assays designed to quantify the activity of various enzymes, particularly hydrolases like esterases and phosphatases. nih.govhimedialabs.comottokemi.comscbt.com The fundamental principle involves an enzyme-catalyzed reaction that releases a product, typically a naphthol or phenol (B47542) derivative, which then immediately couples with this compound. researchgate.net This coupling reaction forms a distinctively colored, soluble diazo dye complex, the concentration of which can be measured over time using a spectrophotometer. nih.gov

A key advantage of using this compound is the ability to monitor enzyme activity continuously. nih.gov In this approach, the enzyme, its substrate (e.g., an α-naphthyl ester), and this compound are combined in a cuvette. As the enzyme hydrolyzes the substrate to release α-naphthol, the naphthol instantly couples with the this compound present in the mixture. nih.govresearchgate.net This reaction produces a colored diazo dye complex, and the resulting increase in absorbance is recorded in real-time by a spectrophotometer. nih.gov

This method is distinguished by its directness; it measures the formation of the final colored product without the need for intermediate steps like solvent extraction, which are common in other endpoint assay methods. nih.gov The continuous recording of absorbance changes provides a direct measure of the reaction rate, reflecting the enzyme's activity under the specified conditions. nih.govrdd.edu.iq For instance, the activity of esterases is frequently monitored by measuring the rate of increase in absorbance at a wavelength of 510 nm, which corresponds to the diazo dye complex formed. nih.gov

The continuous monitoring method forms the basis for the quantitative determination of enzyme units, particularly for esterases. nih.gov In these assays, α-naphthyl esters, such as α-naphthyl acetate (B1210297) or α-naphthyl butyrate, are used as substrates. nih.gov The enzyme's action on these substrates liberates α-naphthol, which couples with this compound. himedialabs.comnih.gov The rate of formation of the resulting azo-dye is directly proportional to the esterase concentration in the sample.

An "esterase unit" can be defined as the amount of enzyme that catalyzes the formation of a specific amount of product (the diazo dye) per unit of time under defined conditions (e.g., pH, temperature, substrate concentration). srce.hr The linear relationship between the rate of absorbance change and the enzyme concentration allows for the creation of a standard curve, enabling the precise quantification of esterase units in unknown samples. researchgate.net This assay has been successfully applied to quantify esterase activity from various sources, including human liver and blood. nih.gov It is noted, however, that the method appears to be most effective with α-naphthyl ester substrates, as β-naphthyl esters have been reported not to yield a linear change in absorbance in the enzymatic reactions tested. nih.govresearchgate.net

Continuous Monitoring of Diazo Dye Complex Formation

Colorimetric Quantification of Bioactive Compounds

This compound is also a valuable tool for the colorimetric quantification of non-enzymatic bioactive compounds that possess a chemical structure amenable to azo coupling, such as certain phenolic compounds. researchgate.net The reaction chemistry is similar to that in enzyme assays: the diazonium salt couples with the target analyte, typically in an alkaline medium, to form a colored azo-derivative that can be quantified. researchgate.netconicet.gov.ar

A prominent application of this methodology is the quantification of 5-n-alkylresorcinols (ARs) in cereal grains like wheat and rye. researchgate.net ARs are phenolic lipids that react with this compound in an alkaline alcoholic medium to produce colored azo-derivatives. researchgate.netnih.gov This reaction forms the basis of a rapid and inexpensive colorimetric method for determining the total AR content in grain samples. researchgate.netconicet.gov.ar

The specifics of the method have been optimized for sensitivity and stability. The reaction between ARs and Fast Blue RR yields reddish-violet products. researchgate.net The wavelength of maximum absorbance (λmax) of the resulting azo-derivative depends on the solvent used. For example, good linearity has been observed with a λmax of 480 nm in methanol (B129727) and 530 nm in butanol. researchgate.netconicet.gov.arresearchgate.net The sensitivity achieved in butanol is comparable to methods using the more traditional Fast Blue B salt. researchgate.netresearchgate.net This Fast Blue RR-based method offers advantages such as a reduced incubation time (as short as 15-20 minutes) and high stability of the colored product (up to 3 hours), facilitating the analysis of numerous samples. conicet.gov.arnih.govresearchgate.net The method shows a high correlation with established techniques, suggesting they can be used interchangeably. nih.gov

Table 1: Comparison of Solvents for Alkylresorcinol Determination using this compound researchgate.netconicet.gov.arresearchgate.net
SolventWavelength of Max. Absorbance (λmax)Linearity Range (using olivetol (B132274) as standard)Key Feature
Methanol480 nm1–10 µgStandard solvent for reaction.
Butanol530 nm1–7 µgOffers sensitivity comparable to the Fast Blue B method.
Ethanol490 nm0.05–0.20 µgUsed in a high-sensitivity 96-well plate micromethod. nih.gov

The quantification of azo-derivatives formed by this compound follows the principles of absorption spectrophotometry. The core of the methodology is the azo coupling reaction, where the diazonium group (-N₂⁺) of this compound reacts with an activated aromatic ring (such as a phenol or naphthol) to form an azo compound (-N=N-), which is highly colored due to its extensive conjugated π-electron system.

The intensity of the color produced is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law. To quantify an unknown sample, a calibration curve is first constructed using known concentrations of a standard compound (e.g., olivetol for alkylresorcinol assays). researchgate.net The absorbance of the colored solutions formed by these standards is measured at the λmax. By plotting absorbance versus concentration, a linear relationship is established. The absorbance of the unknown sample, treated with Fast Blue RR under the same conditions, is then measured, and its concentration is determined by interpolation from the calibration curve. The stability of the colored product is a crucial factor for accuracy, especially when analyzing a large number of samples. conicet.gov.arresearchgate.net

Determination of Alkylresorcinols in Cereal Grains

Substrate-Coupling Systems for Enzyme Kinetic Studies

The use of Fast Blue RR in a substrate-coupling system is a powerful technique for investigating enzyme kinetics. In this system, the primary enzymatic reaction (Substrate → Product) is coupled to a secondary, rapid, color-producing reaction (Product + this compound → Colored Dye). The rate of color formation, which is easily monitored spectrophotometrically, serves as a proxy for the rate of the primary enzymatic reaction.

Advanced Methodologies and Protocol Optimization for Fast Blue Rr Salt Applications

Derivatization and Immobilization Strategies

Recent advancements have focused on modifying Fast Blue RR to enable its covalent immobilization onto solid supports, a critical step for its integration into stable, reusable, or single-use diagnostic devices. These strategies enhance the utility of Fast Blue RR beyond traditional histochemical staining.

A key strategy for immobilization involves the derivatization of Fast Blue RR with alkoxysilanes. This is achieved by covalently coupling Fast Blue RR with an alkoxysilane molecule, such as 3-(triethoxysilyl)propyl isocyanate. nih.govresearchgate.net The synthesis joins the N-(4-amino-2,5-dimethoxyphenyl) benzamide (B126) structure of Fast Blue RR with the reactive silane. nih.gov This process allows the resulting derivatized compound to be anchored onto surfaces like silica (B1680970) or polymer-based materials through a simple hydrolytic polymerization process. nih.govresearchgate.net

The molecular structure and successful synthesis of the resulting alkoxysilane-derivatized Fast Blue RR are confirmed using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Both 1H and 13C NMR analyses are employed to verify the structure of the stable, functionalized product, ensuring its suitability for subsequent immobilization and application. nih.gov

Alkoxysilane-derivatized Fast Blue RR has been successfully incorporated into enzyme-responsive materials for point-of-care (POC) diagnostics, particularly for the detection of wound infections. nih.govqualizyme.com Myeloperoxidase (MPO), an enzyme released by neutrophils, is a recognized biomarker for bacterial infections in wounds, with its activity being approximately ten times higher in infected wounds compared to non-infected ones. nih.gov

When immobilized onto a solid support, such as a test strip, the derivatized Fast Blue RR acts as a substrate for MPO. researchgate.net In the presence of MPO from an infected wound fluid sample, the immobilized Fast Blue RR is oxidized, leading to the formation of a distinct blue-colored product. nih.govnih.gov This visible color change enables a rapid and simple distinction between infected and non-infected wound fluids, providing a diagnostic tool that does not require complex laboratory equipment. nih.govresearchgate.net The reaction is fast, with color development observable within minutes, making this system a promising candidate for rapid POC diagnostic devices. nih.govresearchgate.net

Table 1: Application of Derivatized Fast Blue RR in Point-of-Care Diagnostics

FeatureDescriptionReference
Target Analyte Myeloperoxidase (MPO) nih.govresearchgate.net
Diagnostic Application Wound Infection Detection qualizyme.comnih.gov
Mechanism Enzymatic oxidation of immobilized Fast Blue RR by MPO. nih.gov
Observable Result Development of a deep blue color on the material surface. nih.govresearchgate.net
Key Advantage Enables rapid, visual detection suitable for point-of-care settings. nih.gov

Synthesis and Characterization of Alkoxysilane-Derivatized Fast Blue RR

Optimization of Staining Parameters for Enhanced Performance

To ensure reliable and reproducible results in applications using Fast Blue RR, the optimization of key reaction parameters such as concentration and incubation time is essential. These factors directly impact reaction speed, signal intensity, and product stability.

The concentration of Fast Blue RR is a critical parameter that influences the performance of staining and labeling protocols. In the preparation of enzyme-responsive materials, working solutions have utilized concentrations ranging from 20 mM to 50 mM of the derivatized Fast Blue RR for analysis and polymerization onto surfaces. nih.govresearchgate.net The optimal concentration is crucial for achieving sufficient signal intensity without causing high background or non-specific staining. For instance, in assays involving other colorimetric reagents, excessively high concentrations of the staining agent can lead to the formation of precipitates and obscure results. researchgate.net The ideal concentration balances reactivity and clarity, ensuring that the colorimetric signal is directly proportional to the analyte being measured.

Incubation time is a determining factor in the kinetics of the enzymatic reaction and the stability of the resulting colored product. For MPO detection using immobilized Fast Blue RR, a rapid color change is observed within 10 to 30 minutes. researchgate.net High-performance liquid chromatography (HPLC) analysis confirms that the enzymatic conversion of the substrate is substantial within the first 60 minutes, with a complete conversion observed after 6 hours at both pH 4 and pH 7. nih.gov

In other colorimetric methods using Fast Blue RR, the incubation time needed to complete the reaction has been reduced to 20 minutes, with the resulting colored products showing stability for as long as 3 hours. researchgate.net The kinetics of any enzyme-catalyzed reaction are typically highest at the beginning and decrease over time as the substrate is consumed. Therefore, establishing an optimal incubation time is critical; insufficient time can lead to underestimation of the reaction, while excessively long periods may not result in a stronger signal if the substrate is depleted or the product becomes unstable. elifesciences.org

Table 2: Influence of Incubation Time on Fast Blue RR Reactions

Time PointObservationMethod of AnalysisReference
10 - 30 minutes A fast color change towards blue is recorded.Visual/Spectrophotometric researchgate.net
< 60 minutes A substantial decrease in the substrate is observed.LC-ESI-TOF nih.gov
20 minutes Reaction completion for a colorimetric assay measuring alkylresorcinols.Colorimetric researchgate.net
3 hours Stability of the colored product in the alkylresorcinol assay.Colorimetric researchgate.net
6 hours Full conversion of the derivatized Fast Blue RR substrate by MPO.LC-ESI-TOF nih.gov

Evaluation of Fast Blue RR Salt Concentration for Optimal Labeling

Methodological Comparisons for Sensitivity and Specificity

The effectiveness of a diagnostic or staining method is often evaluated by its sensitivity (the ability to correctly identify true positives) and specificity (the ability to correctly identify true negatives). acs.org Fast Blue RR-based methods have been compared with other techniques to assess their relative performance.

For wound infection detection, the use of alkoxysilane-derivatized Fast Blue RR offers a significant advantage over other MPO substrates like guaiacol (B22219). While guaiacol is effective, it cannot be covalently immobilized without losing its activity, making it unsuitable for stable POC devices. nih.govresearchgate.net The immobilizable nature of derivatized Fast Blue RR thus provides a more practical platform for this application.

In the context of histochemical staining for osteogenic differentiation, Fast Blue RR has demonstrated superior specificity in identifying markers compared to some alternative stains like Fast Red TR, which may not provide equivalent contrast in certain cell cultures. The sensitivity of a method can be significantly influenced by optimizing reaction conditions. For example, adjusting buffer composition and ionic strength can substantially increase signal intensity in assays using nanozymes, a principle that can be applied to enhance Fast Blue RR-based detection systems. researchgate.net While cross-reactions can occur, such as with hemoglobin in wound fluid, studies indicate that the resulting color development is negligible compared to the strong signal produced in the presence of high MPO concentrations found in infected wounds. nih.govresearchgate.net

Comparative Analysis with Other Chromogens (e.g., Fast Blue BB, Fast Red TR)

In histochemical and immunohistochemical applications, the choice of chromogen is critical for achieving accurate and clear visualization of target enzymes or antigens. This compound is part of a family of diazonium salts used for this purpose, each with distinct characteristics. A comparative analysis with other commonly used chromogens, such as Fast Blue BB Salt and Fast Red TR Salt, reveals differences in their performance, applications, and resulting precipitates.

This compound is frequently employed for the detection of alkaline phosphatase (ALP) and esterase activity. vulcanchem.comresearchgate.net When used in ALP detection systems with a naphthol substrate, it typically forms a black or dark purple insoluble precipitate at the site of enzymatic activity. vulcanchem.comnih.gov For esterase detection, it can produce a red or blue azo-dye. himedialabs.com Research has shown that in certain colorimetric assays, the method using Fast Blue RR has a significantly shorter incubation time of 20 minutes and the resulting colored product remains stable for as long as three hours, offering an advantage over methods using Fast Blue B. researchgate.net However, in other specific applications, such as cannabis field testing, Fast Blue RR was found to have a slower response speed and produce a lower color intensity compared to its counterparts. unodc.org

Fast Blue BB is also utilized for detecting enzymatic activity, including ALP and cholinesterase. researchgate.net It is known to produce strong colors, but like Fast Blue RR, the resulting indoxyl-azo dyes are soluble in alcohol, necessitating the use of aqueous mounting media. researchgate.net In some immunohistochemistry protocols, particularly for double staining, AP reaction products from Fast Blue BB have been described as relatively insensitive and having a tendency for diffuse localization. nih.gov While its response may be slower than Fast Blue B, the final color is often considered more vivid. unodc.org

Fast Red TR Salt is another diazonium salt used as a chromogenic substrate, primarily producing a distinct red reaction product. pubcompare.ai This characteristic makes it highly suitable for multi-color staining protocols, where it can be combined with other chromogens like Fast Blue to visualize different targets simultaneously in chromogenic in situ hybridization. researchgate.net The chromogen is noted for producing a sensitive and intense signal. thermofisher.com However, a significant consideration is that the red precipitate is soluble in organic solvents, meaning tissue dehydration with alcohol and clearing with xylene must be avoided to preserve the signal. thermofisher.com

The selection among these chromogens often depends on the specific requirements of the experiment, such as the target enzyme, the need for single or multiple labeling, and the desired final color and localization sharpness.

ChromogenPrimary ApplicationsPrecipitate ColorKey Characteristics
This compoundAlkaline Phosphatase, Esterase detection. vulcanchem.comresearchgate.netBlack/Dark Purple (ALP), Red/Blue (Esterase). vulcanchem.comhimedialabs.comDye is alcohol-soluble; requires aqueous mounting. researchgate.net Offers rapid incubation and high stability in some colorimetric assays. researchgate.net
Fast Blue BB SaltAlkaline Phosphatase, Cholinesterase detection. researchgate.netBlue. nih.govDye is alcohol-soluble. researchgate.net Can produce diffuse localization and may be less sensitive in IHC. nih.gov
Fast Red TR SaltAlkaline Phosphatase detection, In Situ Hybridization. pubcompare.aithermofisher.comRed. pubcompare.aithermofisher.comPrecipitate is soluble in alcohol and xylene. thermofisher.com Provides a sensitive, intense signal suitable for multi-color staining. researchgate.netthermofisher.com

Assessing Background Reduction and Signal-to-Noise Ratio

A critical aspect of protocol optimization in histochemistry is maximizing the specific signal while minimizing non-specific background staining. A high signal-to-noise ratio is essential for the unambiguous interpretation of results. Several factors can contribute to background when using this compound, and various strategies can be employed to mitigate these issues.

One primary source of background is non-specific binding of reagents. In immunohistochemical protocols, this is often addressed by incorporating a blocking step. Incubating tissue sections with a blocking solution, such as one containing fetal calf serum, before the application of antibodies can effectively prevent unspecific binding sites from interacting with the detection reagents. nih.gov

The stability and preparation of the chromogen solution are also paramount. The this compound substrate can deteriorate over time, leading to increased background and a weaker specific signal. nih.gov Therefore, it is a standard and recommended practice to prepare the staining solution fresh just before use. nih.gov Furthermore, filtering the final solution prior to application can remove small precipitates that may otherwise adhere to the tissue and be misinterpreted as a specific signal. nih.gov

The duration of exposure to the diazonium salt is another key variable. Prolonged incubation times can lead to non-specific staining in both acidic and alkaline solutions. scribd.com Optimizing incubation time is therefore crucial. In some protocols, a post-incubation coupling method is favored. This technique separates the initial enzyme-substrate reaction from the chromogenic coupling step, which can avoid the potential deleterious effects that diazonium salts may have on the tissue during a long, single-step incubation. scribd.com Proper and thorough rinsing of slides with appropriate buffers between incubation steps is also fundamental to wash away unbound reagents and reduce background. nih.gov

Improving the signal-to-noise ratio can also be achieved by enhancing the specific signal. One common method is the use of indirect detection in immunohistochemistry. fluorofinder.com Instead of using a primary antibody directly conjugated to an enzyme, this approach uses an unlabeled primary antibody followed by a secondary antibody that is enzyme-labeled and directed against the primary antibody's host species. fluorofinder.com Because multiple secondary antibodies can bind to a single primary antibody, the signal is amplified, which can be particularly useful for detecting low-abundance targets. fluorofinder.com Additionally, ensuring the optimal pH for both the enzymatic reaction and the subsequent chromogenic coupling reaction can significantly enhance the quality and intensity of the specific stain. scribd.com

Future Directions and Emerging Research Avenues for Fast Blue Rr Salt

Development of Novel Fast Blue RR Salt Derivatives with Enhanced Properties

The modification of Fast Blue RR's core structure is a promising research direction aimed at creating derivatives with superior properties. The successful development of an alkoxysilane-derivatized form of Fast Blue RR for detecting wound infections highlights the potential of molecular modification. vulcanchem.comnih.gov This derivatization allows the compound to be covalently immobilized onto surfaces like silica (B1680970) plates, creating stable, enzyme-responsive layers for use in test strips. nih.gov

Future research is expected to focus on synthesizing new derivatives that could offer:

Enhanced Stability: Modifications could improve the compound's stability under various storage and reaction conditions, a critical factor for commercial biosensors and diagnostic kits.

Improved Solubility: Tailoring the molecule could enhance its solubility in different solvent systems, broadening its applicability in diverse assay formats.

Tuned Reactivity: Altering the electronic properties of the diazonium group or its flanking substituents could fine-tune its reactivity and specificity towards different targets.

Novel Functionalities: Attaching functional groups, similar to the approach used in creating adamantane (B196018) derivatives for pharmaceuticals, could impart new capabilities, such as improved cell permeability or specific targeting moieties. nih.gov The coupling of Fast Blue RR to 3-(triethoxysilyl)propyl isocyanate to create a stable, polymerizable product is a prime example of such functionalization. nih.gov

These efforts could expand the utility of Fast Blue RR beyond its current applications, opening doors to new research domains and diagnostic tools. vulcanchem.com

Expanding Applications in High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential for rapidly testing large numbers of samples, a cornerstone of drug discovery and enzyme engineering. This compound's chromogenic properties make it a valuable tool for developing HTS assays. researchgate.net

Currently, Fast Blue RR is utilized in colorimetric HTS methods for screening enzyme libraries. For instance, it is used to screen for esterase, lipase, and phospholipase activity in mutant and metagenomic libraries. researchgate.net In these assays, the libraries are screened in microtiter plates where active enzymes hydrolyze substrates like α-naphthyl acetate (B1210297), and the subsequent coupling with Fast Blue RR produces a measurable color change. researchgate.netresearchgate.net

Future expansion in HTS could involve:

Adaptation for New Enzyme Classes: Developing new substrate-reagent pairs to adapt the Fast Blue RR-based colorimetric assay for other enzyme classes beyond hydrolases.

Miniaturization and Automation: Integrating Fast Blue RR-based assays into microfluidic "lab-on-a-chip" systems for ultra-high-throughput screening, reducing reagent consumption and analysis time.

Multiplexed Screening: Designing systems where Fast Blue RR or its derivatives could be used alongside other chromogenic or fluorogenic reagents to simultaneously screen for multiple enzyme activities or analyte concentrations.

Resistance Screening: Its application in Enzyme-Linked Immunosorbent Assay (ELISA) formats to observe insecticide resistance in insects like Aedes aegypti demonstrates its potential in large-scale public health surveillance and resistance monitoring programs. jmchemsci.com

The development of more robust and versatile HTS methods using Fast Blue RR is a significant area of research that could accelerate the discovery of novel biocatalysts and bioactive compounds. ucl.ac.uk

Integration with Advanced Imaging Techniques for Multimodal Analysis

Modern biological research increasingly relies on multimodal imaging, where multiple analytical techniques are combined to provide a more complete picture of a sample. mdpi.comresearchgate.net This approach integrates data from various sources, such as spectral imaging, mass spectrometry, and microscopy, to correlate molecular composition with spatial distribution and function. frontiersin.orgacs.org

This compound is well-positioned for integration into such workflows. Its primary role would be to provide a visual map of specific enzyme activity within a tissue section. vulcanchem.comsmolecule.com This histochemical data can then be co-registered with information from other advanced imaging modalities.

Emerging research directions include:

Correlation with Mass Spectrometry Imaging (MSI): Combining Fast Blue RR staining with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. This would allow researchers to directly correlate regions of high enzymatic activity (e.g., alkaline phosphatase in bone formation studies) with the specific spatial distribution of lipids, metabolites, or proteins identified by MSI. elifesciences.orgfrontiersin.org

Spectral and Fluorescence Imaging: Combining the colorimetric signal from Fast Blue RR with hyperspectral or luminescence imaging. researchgate.net This could differentiate the Fast Blue RR precipitate from other cellular components or labels, enabling more complex, multiplexed analyses within a single sample. mdpi.com

Bioorthogonal Labeling Correlation: Using Fast Blue RR staining in parallel with bioorthogonal labeling techniques that visualize other biomolecules like glycans. mdpi.com This could reveal relationships between enzymatic activity and the expression of specific carbohydrate structures during cellular development or disease.

This fusion of data allows for a more thorough identification and mapping of a sample's constituent materials, linking enzymatic function to molecular identity. researchgate.net

Table 1: Potential Multimodal Imaging Combinations with this compound

Imaging Modality Information Provided Potential Application with Fast Blue RR
MALDI-MSI Spatial distribution of proteins, lipids, metabolites Correlate enzyme activity (e.g., ALP) with metabolic profiles in cancer tissue or developing organs. frontiersin.org
Hyperspectral Imaging Detailed spectral signatures of molecules Differentiate the Fast Blue RR precipitate from other pigments or cellular structures for precise localization. researchgate.netmdpi.com
Raman Spectroscopy Molecular structure and chemical composition Analyze the chemical microenvironment in regions of high enzymatic activity identified by Fast Blue RR. mdpi.com
Fluorescence Microscopy Localization of specific fluorescently-tagged molecules Combine Fast Blue RR staining with immunofluorescence to co-localize enzyme activity with specific proteins.
Bioorthogonal "Click" Chemistry Visualization of metabolically incorporated probes (e.g., on glycans) Study the interplay between glycan expression and enzymatic activity during neuronal development. mdpi.com

Exploration of New Substrates for Diverse Enzymatic Detections

While this compound is most commonly associated with the detection of alkaline phosphatase and esterase activity using naphthyl-based substrates, research is uncovering its utility for a broader range of targets. vulcanchem.comresearchgate.net This expansion is driven by the need for simple, rapid colorimetric tests in various fields.

A key area of development is the identification of new enzyme-substrate systems where Fast Blue RR can act as the final chromogenic coupler. Recent research has demonstrated its effectiveness in detecting myeloperoxidase (MPO), an enzyme indicative of infection. nih.gov In this application, MPO oxidizes immobilized Fast Blue RR, resulting in a distinct blue color. nih.gov

Other emerging and potential substrates for detection assays involving Fast Blue RR include:

Cannabinoids: Fast Blue RR is used as a visualization reagent in thin-layer chromatography (TLC) and other colorimetric tests to detect and quantify cannabinoids like THC and CBD. google.comunodc.orgfip.orgresearchgate.net The reaction produces a characteristic color, enabling semi-quantitative analysis of cannabis products. unodc.orgfip.org

Alkylresorcinols: A colorimetric method using Fast Blue RR has been developed for the quantification of alkylresorcinols (ARs) in cereal grains. researchgate.net The assay is based on the coupling reaction between ARs and the diazonium salt in an alkaline medium, yielding colored products. researchgate.net

Novel Enzyme Classes: Future work could involve designing synthetic substrates for other enzyme classes. These substrates would be engineered to release a phenolic or naphtholic compound upon enzymatic cleavage, which would then react with Fast Blue RR to produce a colored signal. This principle could extend its use to proteases, glycosidases, or other hydrolases.

Table 2: Expanding Substrate and Analyte Detection with this compound

Analyte/Enzyme Traditional Substrate/Method Emerging Application with Fast Blue RR Reference
Alkaline Phosphatase (ALP) Naphthol AS-MX Phosphate (B84403) Histochemical staining for ALP activity in osteoblast cultures and tissue sections. vulcanchem.comelifesciences.org vulcanchem.comelifesciences.org
Esterase α-Naphthyl Acetate Histochemical staining and HTS assays for esterase activity. researchgate.netresearchgate.net researchgate.netresearchgate.net
Myeloperoxidase (MPO) Guaiacol (B22219) (spectrophotometric) Direct oxidation of immobilized Fast Blue RR derivative for visual infection detection. nih.gov nih.gov
Cannabinoids (THC, CBD) Duquenois-Levine test Colorimetric/TLC spray reagent for identification and quantification. google.comunodc.org google.comunodc.org
Alkylresorcinols Fast Blue B Salt A new colorimetric method for quantification in cereal grains. researchgate.net researchgate.net

Role in Advancing Bioelectrocatalysis for Biosensor Development

Bioelectrocatalysis is a field that combines the specificity of biocatalysts, like enzymes, with the sensitivity of electrochemical transducers to create advanced biosensors. acs.org These devices rely on the transfer of electrons generated during an enzymatic reaction to an electrode surface, producing a measurable electrical signal. mdpi.comscispace.com

The future may see this compound and its derivatives playing a role in this domain. While not a traditional component of biosensors, its chemical properties make it an intriguing candidate for developing novel bioelectrocatalytic systems. acs.orgresearchgate.net The core principle involves an enzyme-catalyzed reaction that either produces or consumes a species that can be electrochemically detected.

Potential research avenues include:

Immobilized Redox Mediator: Derivatives of Fast Blue RR, such as the alkoxysilane version, could be immobilized onto electrode surfaces. nih.gov In such a system, the immobilized derivative could act as a redox mediator. For example, an enzyme could reduce the diazonium salt, and the resulting product could then be electrochemically re-oxidized at the electrode, generating a current proportional to the enzyme's activity.

Electrochemical Detection of Azo-Coupling Product: In a system for detecting enzymes like alkaline phosphatase, the enzyme would dephosphorylate a substrate (e.g., a naphthyl phosphate derivative). The released naphthol would then couple with Fast Blue RR in solution. The resulting insoluble azo dye, being a large, redox-active molecule, could be detected electrochemically as it precipitates onto the electrode surface, changing the electrode's impedance or capacitance.

Direct Electron Transfer (DET) Systems: While challenging, it might be possible to design systems where an enzyme and a Fast Blue RR derivative are co-immobilized in a way that facilitates direct electron transfer. scispace.com This would create a highly efficient and sensitive biosensor.

The development of such biosensors would represent a significant technological leap, moving Fast Blue RR from a simple staining reagent to a functional component in sophisticated electronic diagnostic devices. diva-portal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.